2-Cyclohexyl-8,9-dimethoxy-1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinoline
2-Cyclohexyl-8,9-dimethoxy-1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinoline
Brand Name:
Vulcanchem
CAS No.:
17606-22-3
VCID:
VC21037961
InChI:
InChI=1S/C20H29NO2/c1-22-19-11-15-8-9-21-13-16(14-6-4-3-5-7-14)10-18(21)17(15)12-20(19)23-2/h11-12,14,16,18H,3-10,13H2,1-2H3
SMILES:
COC1=C(C=C2C3CC(CN3CCC2=C1)C4CCCCC4)OC
Molecular Formula:
C20H29NO2
Molecular Weight:
315.4 g/mol
2-Cyclohexyl-8,9-dimethoxy-1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinoline
CAS No.: 17606-22-3
Cat. No.: VC21037961
Molecular Formula: C20H29NO2
Molecular Weight: 315.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 17606-22-3 |
|---|---|
| Molecular Formula | C20H29NO2 |
| Molecular Weight | 315.4 g/mol |
| IUPAC Name | 2-cyclohexyl-8,9-dimethoxy-1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinoline |
| Standard InChI | InChI=1S/C20H29NO2/c1-22-19-11-15-8-9-21-13-16(14-6-4-3-5-7-14)10-18(21)17(15)12-20(19)23-2/h11-12,14,16,18H,3-10,13H2,1-2H3 |
| Standard InChI Key | FNRGNEDFOMTOOQ-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C2C3CC(CN3CCC2=C1)C4CCCCC4)OC |
| Canonical SMILES | COC1=C(C=C2C3CC(CN3CCC2=C1)C4CCCCC4)OC |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator